Boc-L-Alanyl oxamidine acid
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Overview
Description
Boc-L-Alanyl oxamidine acid is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of oxamidine, a class of compounds known for their antiviral, antiparasitic, and anticancer properties. This compound is often used as an intermediate in the synthesis of biologically active molecules and as a temporary protecting group in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The final product is obtained through purification steps such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of Boc-L-Alanyl oxamidine acid may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Boc-L-Alanyl oxamidine acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides or other derivatives.
Reduction: Reduction reactions can convert the oxamidine moiety to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of oxamidine and amino acids, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
Boc-L-Alanyl oxamidine acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other biologically active compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Due to its antiviral, antiparasitic, and anticancer properties, it is investigated for potential therapeutic applications.
Industry: this compound is employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-L-Alanyl oxamidine acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites. Upon deprotection, the active oxamidine moiety can exert its effects by binding to target proteins and altering their activity .
Comparison with Similar Compounds
Boc-L-Alanine: Another Boc-protected amino acid used in peptide synthesis.
Oxamidine Derivatives: Compounds with similar oxamidine moieties, known for their biological activities.
Uniqueness: Boc-L-Alanyl oxamidine acid stands out due to its dual functionality, combining the protective Boc group with the biologically active oxamidine moiety. This unique combination allows for versatile applications in both synthetic chemistry and biological research.
Properties
IUPAC Name |
(2E)-2-methoxyimino-2-[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O6S/c1-7(15-13(22)24-14(2,3)4)10(19)17-12-16-8(6-25-12)9(11(20)21)18-23-5/h6-7H,1-5H3,(H,15,22)(H,20,21)(H,16,17,19)/b18-9+/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQBZAQDZRIQNC-CUBCEWPISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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